molecular formula C13H11FN2O2 B6413809 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% CAS No. 1261983-36-1

6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95%

Cat. No. B6413809
CAS RN: 1261983-36-1
M. Wt: 246.24 g/mol
InChI Key: QBBUPGBQCYDTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid (6-APA) is a synthetic organic compound with the chemical formula C8H7FN2O2. It is a white, crystalline powder that is highly soluble in water and other polar solvents. 6-APA is used in a variety of scientific research applications and is known for its biochemical and physiological effects.

Scientific Research Applications

6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of various compounds such as 2-fluoro-5-methyl-1-nitrosobenzene and 5-fluoro-2-methyl-1-nitrosobenzene. It is also used in the synthesis of various pharmaceuticals such as the anticonvulsant drug, pregabalin. In addition, 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% is used in the synthesis of the antifungal drug, fluconazole.

Mechanism of Action

The mechanism of action of 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% is not fully understood. However, it is known to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is responsible for the synthesis of prostaglandins, which are hormones that play a role in inflammation, pain, and fever. 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% is thought to inhibit the activity of COX, thus reducing the production of prostaglandins and resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% are not fully understood. However, it is known to have anti-inflammatory and analgesic properties. It has also been shown to reduce the production of nitric oxide, which is a molecule involved in inflammation and pain. In addition, 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, molecules that are involved in inflammation and asthma.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% in laboratory experiments include its ability to inhibit the activity of the enzymes cyclooxygenase and 5-lipoxygenase. This makes it useful for studying the effects of these enzymes on inflammation and pain. In addition, 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% is easy to synthesize and is relatively inexpensive. However, there are some limitations to using 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% in laboratory experiments. It can be toxic if handled improperly and it can have adverse effects on the environment if not disposed of properly.

Future Directions

The future directions for 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% research include further studies into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research into the synthesis of 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% and its derivatives could lead to the development of new compounds with improved properties. Finally, research into the environmental safety of 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% and its derivatives is necessary in order to ensure that it is safe for use in laboratory experiments.

Synthesis Methods

The synthesis of 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% can be achieved through a two-step process. The first step involves the reaction of 2-fluoro-5-methylphenol with sodium nitrite in the presence of sulfuric acid. This reaction produces the intermediate 2-fluoro-5-methyl-1-nitrosobenzene. The second step is the reduction of the nitrosobenzene to 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% using sodium borohydride. This reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as dimethylformamide.

properties

IUPAC Name

6-amino-3-(2-fluoro-5-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-7-2-4-10(14)9(6-7)8-3-5-11(15)16-12(8)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBUPGBQCYDTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid

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